3-(Dodecanoylamino)-4-methylbenzoic acid
Beschreibung
3-(Dodecanoylamino)-4-methylbenzoic acid is a substituted benzoic acid derivative characterized by a dodecanoyl (12-carbon acyl) group attached to the amino substituent at the 3-position and a methyl group at the 4-position of the aromatic ring. The dodecanoylamino group introduces significant lipophilicity, likely influencing solubility, membrane permeability, and metabolic stability compared to simpler benzoic acid derivatives like 4-methylbenzoic acid (4-MBA) .
Eigenschaften
Molekularformel |
C20H31NO3 |
|---|---|
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
3-(dodecanoylamino)-4-methylbenzoic acid |
InChI |
InChI=1S/C20H31NO3/c1-3-4-5-6-7-8-9-10-11-12-19(22)21-18-15-17(20(23)24)14-13-16(18)2/h13-15H,3-12H2,1-2H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
ZSJDAGHALXBLHJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)C(=O)O)C |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)C(=O)O)C |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Amino-Substituted Benzoic Acid Derivatives
- 3-(Isobutyrylamino)-4-methylbenzoic Acid: Structure: Features a branched isobutyryl group instead of dodecanoyl. Properties: Reduced lipophilicity (logP ~2–3) compared to the dodecanoyl analog, enhancing aqueous solubility. Synthesis: Typically involves coupling isobutyryl chloride with 3-amino-4-methylbenzoic acid under basic conditions . Applications: Used as intermediates in drug discovery due to improved pharmacokinetic profiles over long-chain analogs .
- 3-Borono-4-methylbenzoic Acid: Structure: Contains a boronic acid group at the 3-position. Properties: Polar boronic acid enhances reactivity with diols (e.g., in carbohydrate recognition) but reduces metabolic stability. Safety: Causes skin/eye irritation; requires careful handling .
Sulfonamide and Sulfonyl Derivatives
- 3-(N-(2-Methoxyphenyl)sulfamoyl)-4-methylbenzoic Acid: Structure: Sulfamoyl group at the 3-position and a methoxyphenyl substituent. Synthesis: Generated via chlorosulfonation followed by reaction with 2-methoxyaniline in dichloromethane with triethylamine . Pharmacology: Sulfonamide groups enhance binding to enzymes (e.g., carbonic anhydrase), contrasting with the non-polar dodecanoylamino group .
- 3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic Acid (9f): Structure: Complex sulfonyl-benzimidazole-pyridine substituent. Synthesis: Requires sequential sulfonation, coupling, and purification via column chromatography . Applications: Potential protease inhibitors due to sulfonyl and heterocyclic moieties, unlike the simpler dodecanoylamino analog .
Ester and Ether-Linked Derivatives
4-Benzyloxy-3-methoxybenzoic Acid :
- 3-[(4-Chloro-2-methylphenoxy)methyl]benzoic Acid: Structure: Phenoxy-methyl group at the 3-position. Properties: Chlorine substituent increases electronegativity, altering electronic distribution on the ring. Synthesis: Achieved via Williamson ether synthesis .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Key Applications |
|---|---|---|---|---|
| 3-(Dodecanoylamino)-4-methylbenzoic Acid | ~335.5 | ~6.5 | <0.1 (aqueous) | Lipophilic drug delivery |
| 4-Methylbenzoic Acid (4-MBA) | 136.15 | 1.9 | 2.1 | Antiseptics, preservatives |
| 3-(Isobutyrylamino)-4-methylbenzoic Acid | 221.3 | ~2.8 | 1.5 | Intermediate in APIs |
| 3-Borono-4-methylbenzoic Acid | 179.97 | 1.2 | 3.0 | Carbohydrate recognition |
Key Observations :
- The dodecanoylamino group drastically increases logP, reducing aqueous solubility but enhancing lipid bilayer penetration .
- Sulfonamide and heterocyclic derivatives (e.g., 9f) exhibit targeted bioactivity but require complex synthesis .
Metabolic and Toxicity Profiles
- 3-(Dodecanoylamino)-4-methylbenzoic Acid: Metabolism: Likely undergoes β-oxidation of the dodecanoyl chain, generating shorter-chain metabolites. Toxicity: Long alkyl chains may accumulate in adipose tissue, posing chronic toxicity risks (inferred from similar lipophilic compounds) .
- 4-Hydroxy-3-methylbenzoic Acid: Metabolism: Rapid glucuronidation due to the hydroxyl group, enhancing excretion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
